![molecular formula C18H13BrN2O4 B2889815 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-63-4](/img/structure/B2889815.png)
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromine atom, an ethyl group, a furan ring, and a chromeno-pyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromeno-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a chromone derivative.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Furan Ring: This step involves the use of a furan-2-ylmethyl halide, which can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the chromeno-pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrochromeno-pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: shares similarities with other heterocyclic compounds that contain furan, chromone, or pyrimidine moieties.
Examples: 7-bromo-2-ethylchromone, 3-(furan-2-ylmethyl)pyrimidine, and other brominated heterocycles.
Uniqueness
- The combination of the bromine atom, ethyl group, furan ring, and chromeno-pyrimidine core in a single molecule makes this compound unique.
- This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-bromo-2-ethyl-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-2-14-20-17-15(18(23)21(14)9-11-4-3-7-24-11)16(22)12-8-10(19)5-6-13(12)25-17/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZJBXXVCZMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=C(O2)C=CC(=C3)Br)C(=O)N1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.